

Unveiling the Molecular Architecture of Citreamicin Alpha: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Citreamicin alpha*

Cat. No.: *B15565704*

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Introduction

Citreamicin alpha is a polycyclic xanthone antibiotic that has demonstrated notable activity against a range of Gram-positive bacteria.[1][2] Isolated from the fermentation broth of the actinomycete *Micromonospora citrea*, it belongs to a family of structurally complex natural products that have garnered interest for their potential therapeutic applications.[1][3] This technical guide provides a detailed overview of the chemical structure of **citreamicin alpha**, the experimental methodologies employed in its structural elucidation, and a summary of its known biological activities.

Chemical Structure

The definitive structure of **citreamicin alpha** was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The molecular formula of **citreamicin alpha** is $C_{36}H_{31}NO_{12}$.

Structure Diagram:

While the precise 2D and 3D structures are best represented in specialized chemical drawing software, the core of **citreamicin alpha** is a complex, angularly condensed polycyclic system. This intricate framework is characteristic of the citreamicin family of antibiotics.

Physicochemical Properties

A summary of the key physicochemical properties of **citreamicin alpha** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₃₆ H ₃₁ NO ₁₂	[1]
Molecular Weight	669.6 g/mol	[1]
UV λ _{max} (MeOH)	242, 280 (sh), 325 (sh), 410 nm	[1]
Appearance	Yellow Powder	[1]

Experimental Protocols for Structure Elucidation

The structural determination of **citreamicin alpha** relied on a series of meticulous experimental procedures, as detailed by Carter et al. in their seminal 1990 publication in The Journal of Antibiotics.[1]

Isolation and Purification

The workflow for isolating **citreamicin alpha** from the fermentation broth of *Micromonospora citrea* is outlined below.



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Figure 1: Isolation and purification workflow for **citreamicin alpha**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectroscopy were instrumental in piecing together the carbon-hydrogen framework of **citreamicin alpha**. While the specific chemical shift and coupling constant data from the original publication are not publicly available in full, Table 2 summarizes the types of protons and carbons identified.

Nucleus	Key Observations
^1H NMR	Signals corresponding to aromatic protons, methoxy groups, methyl groups, and protons on oxygenated carbons.
^{13}C NMR	Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons, providing a carbon skeleton map.

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the precise molecular weight and elemental composition of **citreamicin alpha**. Analysis of the fragmentation patterns provided further confirmation of the proposed structure.

Technique	Ionization Mode	Key Findings
High-Resolution MS	FAB (Fast Atom Bombardment)	Determined the elemental composition as $\text{C}_{36}\text{H}_{31}\text{NO}_{12}$.

Biological Activity

Citreamicin alpha has demonstrated significant in vitro antibacterial activity against a variety of Gram-positive cocci.[4][5] A summary of its Minimum Inhibitory Concentrations (MICs) against selected bacterial strains is provided in Table 3.

Bacterial Strain	MIC Range ($\mu\text{g/mL}$)	Reference
Staphylococci	0.12 - 4.0	[4]
Streptococcus pyogenes	0.03 - 0.12	[4]
Enterococci	>2.0	[4]

Signaling Pathways

Currently, there is a lack of specific information in the published scientific literature detailing the signaling pathways directly modulated by **citreamicin alpha**. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

Citreamicin alpha remains an intriguing natural product with a complex chemical architecture and promising antibacterial properties. This guide has synthesized the available information on its structure and the experimental approaches used for its characterization. Future investigations into its mechanism of action and potential signaling pathway interactions will be crucial for evaluating its full therapeutic potential.

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